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Compound of Interest

Compound Name: Antitumor agent-43

Cat. No.: B12400339 Get Quote

In-Depth Technical Guide: Antitumor Agent-43
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of the promising antitumor agent designated as Antitumor agent-43
(compound 3a). This indole-thiazolidinone hybrid has demonstrated significant cytotoxic effects

against various cancer cell lines, primarily through the induction of DNA damage and

apoptosis.

Chemical Structure and Properties
Antitumor agent-43 is chemically identified as 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-

ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester. Its structure is characterized by a

hybrid scaffold combining indole and thiazolidinone moieties.

Chemical Structure:

Physicochemical Properties

A comprehensive table of the physicochemical properties of Antitumor agent-43 is provided

below. This data is essential for its handling, formulation, and in vitro/in vivo evaluation.
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Property Value Reference

IUPAC Name

methyl 5-fluoro-3-((4-oxo-2-

thioxothiazolidin-5-

ylidene)methyl)-1H-indole-2-

carboxylate

N/A

CAS Number 2470015-35-9 [1]

Molecular Formula C₁₄H₉FN₂O₃S₂ [2]

Molecular Weight 336.36 g/mol [2]

Appearance
Light yellow to yellow solid

powder
[2]

Solubility Soluble in DMSO N/A

LogP 2.3 [2]

Biological Activity and Mechanism of Action
Antitumor agent-43 exhibits selective cytotoxicity against a range of human tumor cell lines.

Its primary mechanism of action involves the induction of apoptosis through a caspase-3,

PARP1, and Bax-dependent pathway, as well as the induction of DNA damage.[1]

Cytotoxicity Data

The in vitro cytotoxic activity of Antitumor agent-43 has been evaluated against a panel of

human cancer cell lines. The GI₅₀ (50% growth inhibition) values are summarized in the table

below.
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Cell Line Cancer Type GI₅₀ (µM) Reference

HepG2
Hepatocellular

Carcinoma
12.1 [1]

MCF-7
Breast

Adenocarcinoma
0.7 [1]

HCT116 Colon Carcinoma 0.8 [1]

HeLa Cervical Carcinoma 49.3 [1]

A549 Lung Carcinoma 9.7 [1]

WM793 Melanoma 80.4 [1]

THP-1
Acute Monocytic

Leukemia
62.4 [1]

The agent shows lower toxicity towards non-cancerous cell lines like HaCaT (human

keratinocytes) and Balb/c 3T3 (mouse embryonic fibroblasts), with GI₅₀ values of 98.3 µM and

40.8 µM, respectively, suggesting a degree of selectivity for tumor cells.[1]

Mechanism of Action: Apoptosis Induction

Antitumor agent-43 has been shown to induce apoptosis in cancer cells. At a concentration of

45 µM, it triggers apoptosis in HepG2 cells through a pathway involving caspase-3, PARP1,

and Bax.[1] The agent also induces DNA damage in HCT116, MCF-7, and HepG2 cells.[1]

Antitumor agent-43

DNA Damage

Bax Activation Mitochondrion Cytochrome c Release Caspase-9 Activation Caspase-3 Activation

PARP Cleavage

Apoptosis
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Apoptosis Induction Pathway of Antitumor agent-43

Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of

Antitumor agent-43, based on the primary literature.

Synthesis of Antitumor agent-43 (Compound 3a)

The synthesis is achieved via a Knoevenagel condensation reaction.

Reactants: 5-fluoro-3-formyl-1H-indole-2-carboxylic acid methyl ester and 2-thioxothiazolidin-

4-one (rhodanine).

Procedure:

A mixture of 5-fluoro-3-formyl-1H-indole-2-carboxylic acid methyl ester (1 mmol) and

rhodanine (1 mmol) is refluxed in glacial acetic acid (10 mL) for 4-6 hours.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature.

The precipitated solid is collected by filtration, washed with water, and then with ethanol.

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or

acetic acid) to yield the final compound.
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Reactants

5-fluoro-3-formyl-1H-indole-
2-carboxylic acid methyl ester

Knoevenagel Condensation
(Reflux in Acetic Acid, 4-6h)

2-thioxothiazolidin-4-one

Cool to Room Temperature

Filtration and Washing
(Water, Ethanol)

Recrystallization

Antitumor agent-43 (Compound 3a)
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General Synthesis Workflow for Antitumor agent-43

In Vitro Cytotoxicity Assay (MTT Assay)

Cell Lines: A panel of human cancer cell lines (e.g., HepG2, MCF-7, HCT116) and non-

cancerous cell lines.

Procedure:
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Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach

overnight.

The cells are then treated with various concentrations of Antitumor agent-43 (typically

ranging from 0.1 to 100 µM) for 72 hours.

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well,

and the plates are incubated for another 4 hours at 37°C.

The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

The absorbance is measured at 570 nm using a microplate reader.

The GI₅₀ values are calculated from the dose-response curves.

Apoptosis Analysis (Annexin V/PI Staining)

Cell Line: e.g., HepG2.

Procedure:

Cells are seeded in 6-well plates and treated with Antitumor agent-43 (e.g., 45 µM) for 24

hours.

Both floating and adherent cells are collected, washed with cold PBS, and resuspended in

Annexin V binding buffer.

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the

mixture is incubated in the dark for 15 minutes at room temperature.

The stained cells are analyzed by flow cytometry to differentiate between viable, early

apoptotic, late apoptotic, and necrotic cells.

Conclusion
Antitumor agent-43 (compound 3a) is a novel indole-thiazolidinone hybrid with potent and

selective anticancer activity. Its well-defined chemical structure, coupled with a clear

mechanism of action involving the induction of DNA damage and apoptosis, makes it a
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promising candidate for further preclinical and clinical development. The experimental protocols

provided herein offer a solid foundation for researchers to replicate and expand upon the

existing findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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